molecular formula C15H16BrN5S B4364983 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4364983
M. Wt: 378.3 g/mol
InChI Key: LDVWDNGEKIDFRO-UHFFFAOYSA-N
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Description

5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The triazole ring can be formed via cycloaddition reactions involving azides and alkynes . The final compound is obtained by coupling the pyrazole and triazole intermediates under specific conditions, often involving the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the bromine atom can yield various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and triazole derivatives, such as:

Uniqueness

What sets 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of pyrazole and triazole rings, along with the presence of a thiol group.

Properties

IUPAC Name

3-[1-(4-bromopyrazol-1-yl)propan-2-yl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5S/c1-10-5-3-4-6-13(10)21-14(18-19-15(21)22)11(2)8-20-9-12(16)7-17-20/h3-7,9,11H,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVWDNGEKIDFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C(C)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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